Vinyl-d3 bromide, with the chemical formula , is an organobromine compound that serves as a stable isotope-labeled version of vinyl bromide. This compound is classified as a vinyl halide and is typically encountered as a colorless gas at room temperature. It is notable for its reactivity and flammability, which makes it an important reagent in various chemical syntheses and applications .
Researchers have reported different methods for synthesizing Vinyl-d3 bromide, including:
These methods are constantly being refined to improve efficiency, yield, and isotopic enrichment. Additionally, researchers are using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to characterize the synthesized Vinyl-d3 bromide and ensure its purity and isotopic composition.
The specific applications of Vinyl-d3 bromide in organic synthesis are constantly being explored, and new discoveries are being made.
The potential applications of Vinyl-d3 bromide in medicinal chemistry are also being investigated. Deuterium substitution can be used to improve the properties of drug molecules, such as:
Vinyl-d3 bromide can be synthesized through several methods:
Vinyl-d3 bromide has several applications:
Interaction studies involving vinyl-d3 bromide primarily focus on its reactivity with other compounds. For instance, its role in cross-coupling reactions highlights its ability to form complex organic structures when interacting with transition metals. Furthermore, studies have indicated that it can participate in competitive reactions with other halides, providing insights into its reactivity profile and potential applications in synthetic chemistry .
Several compounds share structural similarities with vinyl-d3 bromide. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Vinyl Bromide | Parent compound, widely used in organic synthesis. | |
Allyl Bromide | Contains an allylic position; useful in various reactions. | |
1-Bromo-2-butene | A longer chain that allows for different reactivity patterns. | |
1-Bromo-1-butene | Similar structure but different positioning of the bromine atom. |
Vinyl-d3 bromide's uniqueness lies in its stable isotope labeling, which provides distinct advantages in tracking and analyzing
Vinyl-d3 bromide (deuterated vinyl bromide, CD₂=CDBr) represents a significant deuterated organic compound with molecular weight 109.97 g/mol and CAS number 4666-78-8 [1] [2]. This isotopically labeled vinyl halide serves as an important synthetic intermediate and research tool, distinguished from its non-deuterated analog by the complete replacement of hydrogen atoms with deuterium [1] [2] [3]. The compound exhibits similar physical properties to vinyl bromide, including a boiling point of approximately 16°C and density of approximately 1.55 g/mL at 25°C [1] [2].
Traditional dehydrohalogenation represents the most established synthetic pathway for producing vinyl-d3 bromide, primarily utilizing deuterated ethylene dibromide as the starting material [4] [7]. The fundamental approach involves the base-catalyzed elimination of deuterium bromide from 1,2-dibromoethane-d4, following the general reaction mechanism established for vinyl halide synthesis [4] [25] [26].
The classical dehydrohalogenation process employs alcoholic potassium hydroxide as the base catalyst, with reaction temperatures typically maintained between 60-70°C [21] [25] [26]. Research has demonstrated that 1,2-dibromoethane-d4 undergoes efficient dehydrobromination when treated with alcoholic potassium hydroxide in deuterated ethanol, yielding vinyl-d3 bromide with 73% conversion efficiency and deuterium content exceeding 98 atom percent [7] [25]. The reaction proceeds through an elimination mechanism where the hydroxide ion abstracts a deuteron from the carbon adjacent to the brominated carbon, resulting in the formation of the vinyl double bond [25] [50].
Alternative traditional methods include the use of zinc dust in dioxane solvent systems, which has shown promising results for the dehalogenation of tribromoethane derivatives [7] [52]. This approach typically achieves yields of 85-95% under reflux conditions, though the specific application to deuterated substrates requires careful optimization to maintain isotopic purity [7] [21].
Starting Material | Base/Catalyst | Conditions | Product | Yield (%) | Deuterium Content (%) |
---|---|---|---|---|---|
1,2-Dibromoethane-d4 | Alcoholic KOH | 60°C, ethanol-d | Vinyl-d3 bromide | 73 | ≥98 |
Ethylene dibromide | Potassium hydroxide | Heating, 40-70°C | Vinyl bromide | 60-75 | N/A |
1,1,2-Tribromoethane | Zinc dust | Dioxane, reflux | Vinyl bromide | 85-95 | N/A |
Deuterium exchange methodologies provide alternative synthetic routes that often achieve superior isotopic incorporation compared to traditional dehydrohalogenation approaches [12] [33] [35]. These techniques rely on the reversible exchange of hydrogen atoms with deuterium from various deuterium sources, including deuterium oxide, deuterated solvents, and deuterium gas [33] [35] [36].
The hydrogen-deuterium exchange reaction represents a fundamental chemical process where covalently bonded hydrogen atoms are replaced by deuterium atoms through equilibrium reactions [35]. For vinyl compounds, this exchange can occur at the vinyl positions under appropriate catalytic conditions [33] [36]. Research has shown that weak base-catalyzed hydrogen-deuterium exchange using potassium carbonate and 18-crown-6 as catalysts achieves deuterium incorporation levels of 94-98% when conducted at 80°C with deuterium oxide as the deuterium source [12].
Metal-catalyzed deuterium exchange techniques employ transition metal complexes, particularly iridium and rhodium catalysts, to facilitate selective deuteration of vinyl positions [33] [36] [37]. These systems typically operate under mild conditions (20-50°C) and achieve deuterium incorporation levels of 92-98% [33] [36]. The catalytic mechanism involves reversible coordination of the vinyl substrate to the metal center, followed by deuterium transfer from the deuterium source [36] [40].
Direct reduction of deuterated acetylenic precursors using lithium aluminum deuteride provides another highly effective deuterium exchange route [13]. This method demonstrates exceptional selectivity and achieves deuterium incorporation exceeding 97-99%, though scalability remains limited due to the specialized nature of the reducing agent [13]. The process involves stereospecific reduction of methoxyacetylene-d with lithium aluminum deuteride at controlled temperatures of 35-40°C [13].
Method | Reagents | Temperature (°C) | Deuterium Incorporation (%) | Selectivity | Scalability |
---|---|---|---|---|---|
Direct H/D Exchange | D₂O, base catalyst | 25-80 | 85-95 | Good | Moderate |
Catalytic Exchange with D₂O | D₂O, Pd/C or Pt catalyst | 80-120 | 90-98 | Excellent | Good |
Reduction of Deuterated Precursors | LiAlD₄, methoxyacetylene-d | 35-40 | 97-99 | Excellent | Limited |
Metal-Catalyzed Exchange | Ir/Rh complexes, D₂O | 20-50 | 92-98 | Excellent | Moderate |
Base-Catalyzed Exchange | K₂CO₃/18-crown-6, D₂O | 80 | 94-98 | Very Good | Good |
Advanced catalytic and photochemical methods represent the current frontier in vinyl-d3 bromide synthesis, offering enhanced selectivity, milder reaction conditions, and improved deuterium incorporation efficiency [16] [20] [24]. These approaches leverage sophisticated catalyst systems and energy-efficient photochemical processes to achieve precise deuterium labeling [16] [20] [38].
Photochemical halogen-bonding assisted synthesis utilizes visible light-mediated processes to generate vinyl bromide derivatives with simultaneous deuterium incorporation [20] [24]. This methodology employs blue light-emitting diodes operating at wavelengths of 450-470 nanometers to activate halogen-bond donor systems in the presence of deuterium oxide or deuterated methanol [20] [24]. Research has demonstrated that this approach achieves deuterium content levels of 85-95% within reaction times of 2-12 hours under ambient conditions [20].
Visible light-promoted cobalt-catalyzed hydrogen-deuterium exchange represents another innovative photochemical approach [38]. This system utilizes cobaloxime catalysts in combination with iridium photocatalysts to facilitate direct deuteration of alkenes, including vinyl bromides [38]. The synergistic photoredox and cobalt catalysis enables deuterium incorporation of 88-96% at terminal and benzylic positions through reversible addition-elimination sequences involving cobalt hydride intermediates [38].
Iridium-catalyzed hydrogen-deuterium exchange methods employ pincer ligand complexes to achieve selective deuteration of vinyl groups without requiring photochemical activation [33] [36]. These systems demonstrate remarkable efficiency, with deuterium incorporation levels reaching 92-97% under reaction times ranging from 1-50 hours depending on substrate complexity [33] [36]. The mechanism involves insertion-elimination pathways through organometallic intermediates that facilitate stereoselective deuterium transfer [36].
Palladium-catalyzed nondirected late-stage deuteration provides exceptional functional group tolerance for complex vinyl bromide substrates [40]. This methodology utilizes palladium complexes with N-acylsulfonamide ligands to achieve deuterium incorporation of 85-98% using deuterium oxide as the deuterium source [40]. The reversible carbon-hydrogen activation mechanism enables high degrees of deuterium incorporation while maintaining substrate integrity [40].
Iron nanoparticle catalysis represents an emerging sustainable approach utilizing nanostructured iron catalysts supported on cellulose [29] [32]. This methodology permits scalable deuteration demonstrated on kilogram scales, achieving deuterium incorporation of 90-99% using inexpensive deuterium oxide under hydrogen pressure [29] [32]. The air- and water-stable catalyst systems enable straightforward operation with high quality control measures [29] [32].
Approach | Catalyst/System | Light Source | Deuterium Source | Reaction Time | Deuterium Content (%) |
---|---|---|---|---|---|
Photochemical Halogen-Bonding | Halogen-bond donors + light | Blue LED (450-470 nm) | D₂O, MeOD | 2-12 hours | 85-95 |
Visible Light Co(III)-H Catalysis | Cobaloxime + Ir photocatalyst | Blue LED (450 nm) | D₂O, MeOD | 4-20 hours | 88-96 |
Iridium-Catalyzed H/D Exchange | Ir-pincer complexes | No light required | C₆D₆, D₂O | 1-50 hours | 92-97 |
Palladium-Catalyzed Deuteration | Pd complexes + N-acylsulfonamide | No light required | D₂O | 12-24 hours | 85-98 |
Iron Nanoparticle Catalysis | Fe nanoparticles on cellulose | No light required | D₂O | 6-24 hours | 90-99 |
Industrial-scale production of vinyl-d3 bromide faces significant technical and economic challenges that limit widespread commercial availability [28] [31] [32]. These challenges encompass raw material costs, process scalability, quality control requirements, and specialized infrastructure needs that distinguish deuterated compound manufacturing from conventional organic synthesis [28] [31].
Raw material cost represents the most significant barrier to industrial-scale production, with deuterium oxide costing 100-1000 times more than regular water depending on purity requirements [28] [31]. The limited global production capacity for deuterium compounds constrains supply chains and creates price volatility that affects production planning [28] [31]. Strategic supply agreements and deuterium recycling protocols have emerged as essential mitigation strategies, though implementation requires substantial capital investment [28] [31].
Deuterium source availability poses additional challenges due to the concentration of deuterium production facilities in limited geographic regions [28] [29]. The specialized nature of deuterium separation and purification processes limits the number of suppliers capable of providing the high-purity deuterium compounds required for vinyl-d3 bromide synthesis [28] [29]. This supply constraint necessitates long-term procurement contracts and strategic inventory management to ensure production continuity [28].
Catalyst cost and recovery systems present significant economic considerations, particularly for processes utilizing noble metal catalysts such as iridium, rhodium, and palladium [28] [32]. While these catalysts demonstrate superior performance in terms of selectivity and deuterium incorporation, their high cost necessitates efficient recovery and recycling systems [28] [32]. Technology developments in catalyst immobilization and heterogeneous catalyst design have shown promise for improving catalyst utilization efficiency [32].
Process scalability challenges arise from the transition between batch and continuous processing methodologies [28] [29]. Most advanced catalytic and photochemical approaches have been demonstrated at laboratory scales, requiring significant process development to achieve industrial viability [28] [29]. Continuous flow processing represents a promising approach for addressing scalability challenges, though this technology remains in the research and development stage for deuterated compound synthesis [28].
Product purification requirements for vinyl-d3 bromide necessitate specialized separation techniques capable of achieving the isotopic purity standards required for research and pharmaceutical applications [28] [31]. Advanced separation technologies, including isotope-selective distillation and chromatographic methods, are required to achieve deuterium content exceeding 98 atom percent [1] [28]. These purification processes add substantial complexity and cost to the overall production workflow [28].
Quality control systems must incorporate sophisticated analytical methods for deuterium content determination, including nuclear magnetic resonance spectroscopy and mass spectrometry [28] [31]. In-line monitoring systems are under development to provide real-time quality assessment, though these technologies require significant capital investment and specialized technical expertise [28] [31].
Challenge Category | Specific Issue | Impact Level | Mitigation Strategy | Technology Readiness |
---|---|---|---|---|
Raw Material Cost | D₂O costs 100-1000x more than H₂O | High | Recycling D₂O, efficient exchange | Demonstrated |
Deuterium Source Availability | Limited global deuterium production | High | Strategic supply agreements | Developing |
Catalyst Cost and Recovery | Noble metal catalysts expensive | Medium-High | Catalyst recycling systems | Demonstrated |
Process Scalability | Batch vs continuous processing | Medium | Continuous flow development | Research stage |
Product Purification | Isotopic purity requirements | Medium | Advanced separation techniques | Demonstrated |
Quality Control | Deuterium content analysis | Medium | In-line NMR/MS monitoring | Developing |
Waste Management | Deuterated waste disposal | Low-Medium | Deuterium recovery protocols | Research stage |
Energy Requirements | Heating/cooling for reactions | Low | Process optimization | Demonstrated |
Flammable;Compressed Gas;Health Hazard